2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Description
2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol is a tetracyclic heterocyclic compound featuring a fused benzothiophene-pyrimidine scaffold. The structure includes a methylsulfanyl group at position 2 and a hydroxyl group at position 4, contributing to its unique physicochemical and biological properties. This compound is synthesized via a multi-step route starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (1), which undergoes cyclization with formamide to form the pyrimidin-4(3H)-one intermediate (2), followed by chlorination with POCl₃ to yield the chloro derivative (3). Subsequent nucleophilic substitution with methylsulfanyl groups introduces the final substituents .
Properties
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-15-11-12-9(14)8-6-4-2-3-5-7(6)16-10(8)13-11/h2-5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWJHPNBGTKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under reflux conditions. For instance, heating the precursor with sodium methoxide (MeONa) in butanol (BuOH) can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Nucleophilic reagents such as benzylamine (BnNH2) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.
Substitution: Substitution reactions can result in the formation of amino derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological applications:
- Anticancer Activity : Research indicates that compounds within the benzothieno-pyrimidine family exhibit significant anticancer properties. Studies have demonstrated that 2-(methylsulfanyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has been tested for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses effective antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : The presence of the methylthio group may contribute to the anti-inflammatory effects observed in preclinical studies. This compound could potentially be used in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
Synthetic Pathways
The synthesis of 2-(methylsulfanyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol typically involves several steps:
- Formation of the Benzothieno Core : Initial reactions focus on constructing the benzothieno framework through cyclization reactions involving appropriate precursors.
- Introduction of Methylthio Group : The methylthio group is introduced via nucleophilic substitution reactions or through the use of methylthio-containing reagents.
- Final Modifications : Additional modifications may be performed to enhance the biological activity or alter pharmacokinetic properties.
These synthetic routes are crucial for producing analogs with potentially improved therapeutic effects.
Case Studies and Research Findings
Several studies have reported on the biological activity of 2-(methylsulfanyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol:
- A study published in a peer-reviewed journal highlighted its anticancer effects against human breast cancer cell lines (MCF-7), demonstrating a dose-dependent inhibition of cell viability .
- Another investigation assessed its antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing promising results that warrant further exploration .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Methylthio)-2-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine | Similar core structure; different substituents | Antiplatelet activity |
| 3-Amino-5',5',7,7-tetramethylthieno[2,3-d]pyrimidine | Contains amino groups; variations in methyl groups | Antitumor activity |
| Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines | Triazole ring addition; altered heterocyclic structure | Analgesic properties |
This table illustrates the diversity within this chemical family while highlighting the unique features of 2-(methylsulfanyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol that may contribute to its specific biological activities.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can potentially halt the growth of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Chloro Derivatives
- 4-Chloro Analogs: Chloropyrimidine intermediates (e.g., compound 3 in ) are key precursors for synthesizing derivatives. For example, 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine reacts with amines or hydrazines to form substituted amino or hydrazino derivatives. These compounds exhibit reduced polarity compared to the hydroxyl-bearing target compound, influencing solubility and membrane permeability .
Methylsulfanyl vs. Aryl/Alkylsulfanyl Groups
- 2-(Methylsulfanyl) vs. 2-(Benzylsulfanyl) : Compounds such as 2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methylprop-2-enyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one () exhibit increased lipophilicity (LogP = 6.5) compared to the methylsulfanyl analog, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Biological Relevance : The methylsulfanyl group in the target compound offers a balance between lipophilicity and metabolic stability, as bulkier aryl groups (e.g., bromophenyl in ) are more susceptible to oxidative metabolism .
Hydroxyl vs. Amino/Hydrazino Groups at Position 4
- 4-Hydrazino Derivatives: Compounds like 2-(methylsulfanyl)-4-hydrazino analogs (e.g., 7a in ) show strong anti-proliferative activity due to their ability to chelate metal ions or form hydrogen bonds with biological targets. However, they may exhibit lower stability under physiological conditions compared to hydroxyl-bearing analogs .
- 4-Amino Derivatives: N-substituted amino derivatives (e.g., 5e in ) demonstrate moderate antimicrobial activity (e.g., MIC = 62.5 μg/ml against P. aeruginosa), suggesting that the hydroxyl group in the target compound could enhance specificity for certain enzymes like kinases or dehydrogenases .
Physicochemical Properties
Key Observations :
Antimicrobial Activity
- Sulfonamide Derivatives: Compound 5e () showed moderate antifungal activity against C.
- Hydrazino Derivatives: Compound 6c () exhibited potent activity against S. aureus (MIC = 125 μg/ml), likely due to the hydrazine moiety’s ability to disrupt bacterial cell wall synthesis .
- Target Compound: While specific data are unavailable, the hydroxyl group may enhance binding to bacterial topoisomerases or fungal cytochrome P450 enzymes, analogous to hydroxyl-bearing fluoroquinolones .
Antitumor Potential
- Thiosemicarbazide Derivatives : Compounds like 7a () demonstrated anti-proliferative activity (IC₅₀ < 10 μM in breast cancer cell lines), attributed to thiosemicarbazide’s metal-chelating properties. The target compound’s hydroxyl group could similarly inhibit ribonucleotide reductase or DNA polymerase .
Biological Activity
2-(Methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.
- Molecular Formula : C12H14N4OS2
- Molecular Weight : 294.39 g/mol
- CAS Number : 380588-25-0
The compound's biological activity is primarily attributed to its interaction with various cancer-related proteins. Key mechanisms include:
- Inhibition of Kinases : The compound targets several kinases involved in tumorigenesis such as:
- Tyrosine Kinase
- Phosphatidylinositol-3 Kinase (PI3K)
- Cyclin-dependent Kinases (CDK)
- Disruption of Signaling Pathways : By binding to the active sites of these proteins, the compound inhibits their functions, leading to:
- Suppression of tumor growth
- Induction of apoptosis in cancer cells
Biological Activity and Research Findings
Recent studies have highlighted the compound's significant anticancer properties. Below is a summary of key findings:
| Study | Cell Lines Tested | IC50 Value | Mechanism |
|---|---|---|---|
| U87MG (glioblastoma) | 8.6 nM | Induces apoptosis and cell cycle arrest | |
| SU-DHL-4 (lymphoma) | 8.6 nM | Inhibits c-Myc expression | |
| Various cancer lines | Varies | Inhibits multiple kinases involved in tumorigenesis |
Case Studies
-
U87MG Glioblastoma Study :
- The compound demonstrated an IC50 value of 8.6 nM, indicating potent activity against glioblastoma cells.
- Mechanistically, it was found to induce apoptosis and cause cell cycle arrest.
-
SU-DHL-4 Lymphoma Study :
- Similar IC50 values were observed in lymphoma cell lines.
- The compound inhibited c-Myc expression, a key regulator in many cancers.
Comparative Analysis with Similar Compounds
A comparison with other thieno[2,3-d]pyrimidine derivatives reveals distinct biological activities:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-(Methylsulfanyl)pyrido[2,3-d]pyrimidine | Anticancer | Similar structure but different activity profile |
| 4-Morpholinothieno[2,3-d]pyrimidine | Antitumor | Lacks methylsulfanyl group |
| 2-(Methylsulfanyl)-4-aminothieno[2,3-d]pyrimidine | Antimicrobial | Different substituent affects activity |
Pharmacokinetics
The pharmacokinetic profile suggests that the lipophilic nature of the compound allows it to easily diffuse across cellular membranes. This characteristic enhances its potential effectiveness as an anticancer agent.
Q & A
Q. What are the common synthetic routes for 2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol, and how are intermediates optimized?
The synthesis typically begins with cyclocondensation of substituted thiophene derivatives with thiourea or its analogs. For example, 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a key intermediate, which undergoes nucleophilic substitution with methylthiol groups . Optimization involves selecting metalation reagents (e.g., Al/Hg amalgam in THF/water for reduction) and controlling reaction temperature (60–80°C) to minimize side products. Yield improvements (e.g., 65% in some cases) depend on stoichiometric ratios and solvent polarity .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. For example, NMR of analogous compounds shows characteristic peaks: δ 1.90–3.05 ppm (tetrahydro ring CH groups), δ 7.08–8.37 ppm (aromatic protons), and δ 2.35 ppm (methylsulfanyl group) . LC-MS (m/z 297.0 [M+H]) confirms molecular weight, while IR spectroscopy validates functional groups like S–C and C=N bonds .
Q. What in vitro assays are used to evaluate its pharmacological activity?
Common assays include:
- Cyclooxygenase (COX) inhibition for anti-inflammatory activity.
- Hot-plate test for analgesic effects (ED values compared to standard drugs).
- Antimicrobial susceptibility testing (MIC determination against Gram-positive/negative strains).
Docking studies (e.g., COX-2 enzyme) guide target selection by analyzing binding affinities of the methylsulfanyl group and tetrahydro ring .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with conflicting solubility profiles?
Derivatives with polar substituents (e.g., –OH, –NH) often exhibit poor solubility in organic solvents. Strategies include:
Q. How should researchers address discrepancies between in vitro and in vivo biological activity data?
Contradictions may arise from metabolic instability or poor bioavailability. Mitigation steps:
Q. What computational methods are effective for structure-activity relationship (SAR) studies of this scaffold?
- Molecular docking : Prioritize derivatives with high-affinity binding to targets like COX-2 or bacterial DNA gyrase.
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity.
- MD simulations : Assess conformational stability of the tetrahydro ring in aqueous environments .
Q. How can stability issues in aqueous solutions be resolved for long-term storage?
The compound’s thioether group is prone to oxidation. Solutions include:
Q. What strategies validate the purity of derivatives with closely related structures?
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/0.1% TFA) to separate regioisomers.
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (error < 2 ppm) to distinguish homologs.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydro ring region .
Data Contradiction and Methodological Challenges
Q. How to resolve conflicting docking results vs. experimental IC50_{50}50 values?
Discrepancies may stem from inaccurate force field parameters or solvent effects. Solutions:
- Re-dock with explicit solvent models (e.g., TIP3P water).
- Free energy perturbation (FEP) : Calculate binding free energy differences between analogs.
- Validate with mutagenesis : Test binding pocket residues (e.g., COX-2 Glu) .
Q. What protocols address low reproducibility in multi-step syntheses?
- Strict anhydrous conditions : Use molecular sieves for moisture-sensitive steps.
- In-line monitoring : Employ FTIR or ReactIR to track intermediate formation.
- Automated purification : Flash chromatography with UV-triggered fraction collection .
Tables of Key Data
Table 1. Representative Synthetic Yields and Conditions
| Derivative | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Methylsulfanyl analog | Al/Hg amalgam, THF/HO, 65°C | 65 | |
| 3-Amino-substituted | Thiourea cyclization, EtOH reflux | 58 |
Table 2. NMR Chemical Shifts for Core Structure
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Tetrahydro CH | 1.90–3.05 | m |
| Methylsulfanyl (S–CH) | 2.35 | s |
| Aromatic H (pyrimidine) | 8.37 | s |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
